N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic quinoline-derived acetamide featuring a 4-methoxybenzenesulfonyl group at position 3, a methyl substituent at position 6, and a 4-chlorophenylacetamide side chain. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the 4-chlorophenyl moiety may influence lipophilicity and target binding .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5S/c1-16-3-12-22-21(13-16)25(30)23(34(31,32)20-10-8-19(33-2)9-11-20)14-28(22)15-24(29)27-18-6-4-17(26)5-7-18/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPWJQJERXPRDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine.
Acylation: The final step involves the acylation of the quinoline derivative with 4-chlorophenyl acetic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, nitrating agents, sulfonating agents, often in the presence of catalysts like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce hydroxyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with various biological targets.
Biological Research: It is used in studies investigating its effects on cellular processes and pathways, including apoptosis and cell proliferation.
Chemical Biology: The compound serves as a tool for probing the mechanisms of action of related bioactive molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several acetamide-quinoline hybrids. Key comparisons include:
Substituent Variations on the Quinoline Core
Key Structural and Functional Differences
- Sulfonyl vs. Sulfanyl Groups : The 4-methoxybenzenesulfonyl group in the target compound likely improves hydrogen-bonding capacity and metabolic stability compared to sulfanyl-containing analogs (e.g., CAS: 523990-92-3) .
- 6-Methyl vs.
- Chlorophenyl vs. Methylphenyl Side Chains : The 4-chlorophenyl acetamide moiety may offer stronger electron-withdrawing effects than 4-methylphenyl (CAS: 523990-92-3), influencing electronic interactions with biological targets .
Crystallographic and Conformational Insights
- Analogous compounds (e.g., CAS: 866590-95-6) are often analyzed using crystallographic tools like SHELX and ORTEP-3 . The target compound’s 4-methoxybenzenesulfonyl group may induce distinct packing patterns compared to benzenesulfonyl derivatives due to increased polarity .
- In related dichlorophenylacetamides, dihedral angles between aromatic rings range from 44.5° to 77.5°, suggesting conformational flexibility that could affect intermolecular interactions .
Research Findings and Hypotheses
- Synthetic Accessibility : The compound’s synthesis likely employs carbodiimide-mediated coupling (as in ), but the 4-methoxybenzenesulfonyl group may require selective sulfonation steps.
- Physicochemical Properties: The 4-methoxy group may improve aqueous solubility compared to non-polar derivatives (e.g., 6-ethyl in CAS: 866590-95-6) .
Biological Activity
N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C26H29ClN2O4S
- Molecular Weight : 499.04 g/mol
- CAS Number : Not specified in the sources.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial properties. It has shown moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The results are summarized in the following table:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibition |
| Urease | Strong Inhibition |
These enzyme inhibition activities indicate potential therapeutic applications in neurodegenerative diseases and urinary tract infections .
3. Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. It has been associated with:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in various cancer models.
A notable study highlighted its effectiveness against breast cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways .
4. Hypoglycemic Effects
Additionally, the compound has demonstrated hypoglycemic activity in animal models. This effect is attributed to its ability to enhance insulin sensitivity and promote glucose uptake in peripheral tissues .
Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was administered to mice infected with Salmonella typhi. The results showed a significant reduction in bacterial load compared to the control group, indicating its potential as a therapeutic agent against resistant strains.
Case Study 2: Enzyme Inhibition Profile
A series of assays were conducted to evaluate the enzyme inhibition profile of the compound. The IC50 values for AChE and urease were determined to be significantly lower than those of standard inhibitors, demonstrating its potency as an enzyme inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
